2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione
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Overview
Description
2-(4-Methoxyphenyl)-2-azaspiro[44]nonane-1,3-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and a dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid (PPA) to induce cyclization. The oxime precursor is dissolved in PPA and heated to 120°C for 2 hours. After cooling, the product is extracted with dichloromethane (CH2Cl2) and purified through chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a spirocyclic ketone, while reduction could produce a spirocyclic alcohol.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.4]nonane-1,6-dione
- Spiro[4.5]decane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
Uniqueness
2-(4-Methoxyphenyl)-2-azaspiro[44]nonane-1,3-dione is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
61343-18-8 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c1-19-12-6-4-11(5-7-12)16-13(17)10-15(14(16)18)8-2-3-9-15/h4-7H,2-3,8-10H2,1H3 |
InChI Key |
KQIJSACKSLWGJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC3(C2=O)CCCC3 |
Origin of Product |
United States |
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